molecular formula C20H16N6O4 B2596213 N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-01-0

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2596213
M. Wt: 404.386
InChI Key: FUZBVIXDXVLCKG-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, a triazolopyrimidinone group, and a methylphenyl group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the triazolopyrimidinone core, followed by the attachment of the benzodioxol and methylphenyl groups.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxol ring, a triazolopyrimidinone ring, and a methylphenyl group. The exact structure would depend on the positions of these groups relative to each other.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the benzodioxol and triazolopyrimidinone groups could make it reactive with a variety of nucleophiles and electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could increase its lipophilicity, which could influence its absorption and distribution in the body.


Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been conducted on the synthesis of complex molecules that share structural motifs with the specified compound, highlighting the interest in exploring diverse heterocyclic frameworks for potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products has been reported, showcasing methods to obtain compounds with anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another example includes the development of N-substituted benzimidazoles demonstrating methicillin-resistant Staphylococcus aureus (MRSA) inhibitory properties, underscoring the antimicrobial potential of these compounds (Chaudhari et al., 2020).

Biological Activities and Potential Applications

The exploration of heterocyclic compounds for their biological activities is a significant area of research. For example, the discovery of clinical candidates such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as aqueous-soluble inhibitors highlights the therapeutic potential of structurally complex molecules (Shibuya et al., 2018). These studies indicate the broad interest in developing novel compounds with specific biological targets.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the design and synthesis of molecules with potential antitumor, antibacterial, and antifungal activities remain a key focus. Research into thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, for example, has yielded compounds with potent antitumor and antibacterial properties, demonstrating the relevance of heterocyclic chemistry in the search for new therapeutic agents (Hafez et al., 2017).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it’s a pharmaceutical, future research could focus on optimizing its pharmacokinetic properties or investigating its efficacy in clinical trials.


Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific information on the compound would be needed.


properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-3-2-4-14(7-12)26-19-18(23-24-26)20(28)25(10-21-19)9-17(27)22-13-5-6-15-16(8-13)30-11-29-15/h2-8,10H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBVIXDXVLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

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